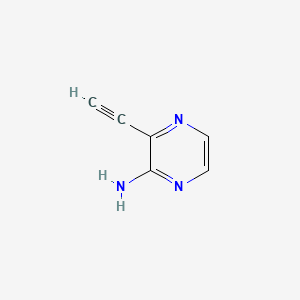

3-Ethynylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOVARXVOUXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671896 | |

| Record name | 3-Ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005349-13-2 | |

| Record name | 3-Ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, potential synthetic routes, and inferred biological significance of 3-Ethynylpyrazin-2-amine. The information is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with an amine and an ethynyl group. Its structure suggests potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

The known and predicted properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1005349-13-2 | [2][3] |

| Molecular Formula | C₆H₅N₃ | [1][2][4] |

| Molar Mass | 119.12 g/mol | [2][4] |

| Boiling Point | 291 °C at 760 mmHg | [2] |

| SMILES | C#CC1=NC=CN=C1N | [1] |

| InChIKey | JIXOVARXVOUXKF-UHFFFAOYSA-N | [1] |

| Predicted XlogP | -0.3 | [1] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 0 | [4] |

Synthesis and Experimental Protocols

A plausible and widely used method to introduce an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. The proposed workflow would involve:

-

Starting Material : A suitable precursor, such as 3-halo-2-aminopyrazine (e.g., 3-bromo- or 3-iodopyrazin-2-amine).

-

Coupling Partner : A protected acetylene source, such as trimethylsilylacetylene (TMSA).

-

Catalyst System : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base and Solvent : A suitable base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotection : Removal of the silyl protecting group (e.g., using a fluoride source like TBAF or a base like K₂CO₃ in methanol) to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a target compound like this compound.

Caption: Generalized workflow for chemical synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the pyrazine scaffold is a well-established pharmacophore found in numerous bioactive molecules. Furthermore, analysis of structurally similar compounds provides valuable insights into its potential therapeutic applications.

A derivative of a related compound, imidazo[1,2-a]pyrazin-3-ylethynyl, has been identified as a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2).[5] These receptor tyrosine kinases are implicated in inflammatory diseases. The inhibitor was found to block lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, demonstrating significant anti-inflammatory effects.[5]

The signaling pathway inhibited by this related compound is illustrated below. Given the structural similarity, it is plausible that derivatives of this compound could be explored as inhibitors of similar kinase-mediated pathways.

Caption: Inhibition of DDR1/DDR2 signaling by a related pyrazine compound.

Derivatives of the closely related pyrazole and pyrazine heterocycles have demonstrated a wide range of biological activities, including:

This suggests that this compound is a promising starting point for developing novel therapeutic agents across various disease areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not identified. However, data for the structurally similar 6-Chloro-3-ethynylpyrazin-2-amine provides guidance on potential hazards.[10] Researchers should handle this compound with similar precautions until specific data is available.

| Hazard Information (for 6-Chloro-3-ethynylpyrazin-2-amine) | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10] |

| Hazard Statements | H302: Harmful if swallowed. | [10] |

| H315: Causes skin irritation. | [10] | |

| H319: Causes serious eye irritation. | [10] | |

| H335: May cause respiratory irritation. | [10] | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [2][4] |

Standard Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.[10]

-

Keep away from heat, sparks, and open flames.[11]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its physicochemical properties make it suitable for a variety of chemical transformations, particularly for creating libraries of compounds for screening. While direct biological data is sparse, the known activities of structurally related pyrazine derivatives, especially as kinase inhibitors, highlight promising avenues for future research and development. Further investigation is warranted to fully characterize its synthetic utility, biological activity, and safety profile.

References

- 1. PubChemLite - this compound (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. This compound | 1005349-13-2 | Buy Now [molport.com]

- 4. chemscene.com [chemscene.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

In-Depth Technical Guide: 3-Ethynylpyrazin-2-amine

CAS Number: 1005349-13-2

This technical guide provides a comprehensive overview of 3-Ethynylpyrazin-2-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthetic route, and explores its potential biological activities based on the known pharmacology of related pyrazine derivatives.

Physicochemical Properties

This compound is a small molecule with the following key characteristics:

| Property | Value |

| CAS Number | 1005349-13-2 |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| Boiling Point | 291 °C at 760 mmHg[1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C[1] |

Synthesis

The proposed synthetic pathway would involve the coupling of a 3-halopyrazin-2-amine (e.g., 3-chloro- or 3-bromopyrazin-2-amine) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection if necessary.

Logical Workflow for Synthesis:

Caption: Proposed Sonogashira coupling synthesis of this compound.

Experimental Protocol: General Sonogashira Coupling

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of this compound.[4][5]

Materials:

-

3-Halopyrazin-2-amine (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-halopyrazin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous, degassed solvent, followed by triethylamine.

-

Add (trimethylsilyl)acetylene dropwise to the stirred solution.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Deprotection of the Trimethylsilyl (TMS) Group: If trimethylsilylacetylene is used, the resulting TMS-protected intermediate will require deprotection. A common method involves stirring the intermediate with a mild base such as potassium carbonate in methanol at room temperature.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not currently available, the pyrazine and pyrazole scaffolds are prevalent in many biologically active compounds. This suggests that this compound could exhibit a range of pharmacological activities, most notably as a kinase inhibitor or an antimicrobial agent.

Kinase Inhibition

Numerous pyrazine and pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Potential Signaling Pathway Involvement:

Many small molecule kinase inhibitors targeting pathways such as the one initiated by Fibroblast Growth Factor Receptors (FGFRs) have been developed. These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival. It is plausible that this compound could act as an inhibitor in similar signaling cascades.

Caption: Potential inhibition of the FGFR signaling pathway by this compound.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (dissolved in DMSO)

-

Assay buffer

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

In a 96-well plate, add the kinase and the test compound at various concentrations. Include a positive control (kinase with a known inhibitor) and a negative control (kinase with DMSO).

-

Initiate the reaction by adding the kinase-specific substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit instructions. This typically involves a two-step process of depleting unused ATP and then converting ADP to ATP, which drives a luciferase-based reaction.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Activity

Pyrazine derivatives are also known for their antimicrobial properties. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis and other bacteria and fungi.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microplates

Procedure:

-

Prepare a standardized inoculum of the microorganism in the growth medium.

-

Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on its structural similarity to known bioactive compounds, it is a promising candidate for evaluation as a kinase inhibitor and an antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and potential applications of this compound. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to the Molecular Structure of 3-Ethynylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of 3-Ethynylpyrazin-2-amine. The information is curated for researchers in medicinal chemistry, materials science, and drug development.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an ethynyl and an amine group. This unique combination of functional groups makes it an interesting candidate for further investigation in various scientific fields.

Structural Identifiers

The fundamental structural properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅N₃ |

| Molar Mass | 119.12 g/mol |

| SMILES | C#CC1=NC=CN=C1N |

| InChI | InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9) |

| InChIKey | JIXOVARXVOUXKF-UHFFFAOYSA-N |

| CAS Number | 178653-73-1 |

Physicochemical Properties

| Property | Value |

| Boiling Point | 291°C at 760 mmHg (Predicted)[1] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C[1] |

| Sensitivity | Irritant[1] |

Synthesis Protocol

The synthesis of this compound can be achieved via a Sonogashira coupling reaction, a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] A plausible synthetic route involves the coupling of a 3-halo-2-aminopyrazine with a protected acetylene, followed by deprotection.

Reaction Scheme

Experimental Procedure

Step 1: Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-amino-3-bromopyrazine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) cocatalyst like CuI (0.05-0.10 eq).

-

Add a suitable solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (2-3 eq).

-

To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

-

Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-3-((trimethylsilyl)ethynyl)pyrazine.

Step 2: Deprotection

-

Dissolve the silylated intermediate (1.0 eq) in a suitable solvent like THF or methanol.

-

Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) or potassium carbonate (K₂CO₃) in methanol.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the ethynyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine C5-H | 7.8 - 8.2 | Doublet |

| Pyrazine C6-H | 7.6 - 8.0 | Doublet |

| Amine (-NH₂) | 4.5 - 6.0 (broad) | Singlet |

| Ethynyl (C≡C-H) | ~3.5 | Singlet |

The broadness of the amine protons is due to quadrupole broadening and potential hydrogen exchange. The pyrazine protons will appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C2 | 150 - 155 |

| Pyrazine C3 | 120 - 125 |

| Pyrazine C5 | 135 - 140 |

| Pyrazine C6 | 130 - 135 |

| Ethynyl (C≡C-H) | 80 - 85 |

| Ethynyl (C≡C-H) | 75 - 80 |

The carbons attached to nitrogen atoms (C2, C3, C5, C6) will be in the downfield region of the aromatic spectrum. The sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region.

IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the amine and ethynyl functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands, medium) |

| C≡C-H Stretch (alkyne) | ~3300 (sharp, strong) |

| C≡C Stretch (alkyne) | 2100 - 2140 (weak to medium) |

| C=N Stretch (pyrazine) | 1550 - 1650 (medium) |

| N-H Bend (amine) | 1580 - 1650 (medium) |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z |

| [M]⁺ | 119.05 |

| [M+H]⁺ | 120.06 |

Fragmentation may involve the loss of HCN from the pyrazine ring or cleavage of the ethynyl group.

Potential Biological Activity and Signaling Pathways

Pyrazine derivatives are known to be active as kinase inhibitors, which are crucial regulators of cellular signaling pathways.[2] Aberrant kinase activity is implicated in numerous diseases, including cancer. Therefore, this compound could potentially act as a kinase inhibitor.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Procedure Outline:

-

Plate Preparation: Dispense the test compound (this compound) at various concentrations into the wells of a microtiter plate.

-

Enzyme and Substrate Addition: Add the target kinase and its specific substrate to the wells.

-

Reaction Initiation: Start the phosphorylation reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC₅₀ value).

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the predicted properties and explore its full potential in various applications.

References

An In-Depth Technical Guide to the Synthesis of 3-Ethynylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 3-ethynylpyrazin-2-amine, a valuable building block in medicinal chemistry and materials science. The synthesis primarily relies on the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Core Synthesis Strategy: Sonogashira Coupling and Deprotection

The most common and effective route to this compound involves a two-step process:

-

Sonogashira Coupling: A protected alkyne, typically (trimethylsilyl)acetylene, is coupled with a halogenated 2-aminopyrazine derivative. The starting material of choice is often 3,5-dibromopyrazin-2-amine due to the reactivity of the bromine atoms. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

-

Deprotection: The resulting trimethylsilyl (TMS)-protected intermediate is then deprotected to yield the terminal alkyne, this compound. This is typically achieved under mild basic conditions.

Experimental Protocols

The following protocols are compiled from established synthetic methodologies.

Step 1: Synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

This procedure details the Sonogashira coupling of 3,5-dibromopyrazin-2-amine with (trimethylsilyl)acetylene.

Reaction Scheme:

Materials and Reagents:

-

3,5-dibromopyrazin-2-amine

-

(Trimethylsilyl)acetylene

-

Triethylamine (Et₃N)

-

Copper(I) iodide (CuI)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 3,5-dibromopyrazin-2-amine (1 equivalent) in anhydrous DMF, add triethylamine (5 equivalents).

-

To this solution, add copper(I) iodide (0.12 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add (trimethylsilyl)acetylene (0.95 equivalents) dropwise to the reaction mixture.

-

Stir the resulting solution at room temperature for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by aqueous extraction and the organic layer is dried and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

This procedure describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.

Reaction Scheme:

Note: The bromine at the 5-position may or may not be present depending on the starting material used in Step 1. If starting with 3-bromopyrazin-2-amine, the product will be this compound.

Materials and Reagents:

-

5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

-

Potassium fluoride (KF) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1 equivalent) in methanol or THF.

-

Add potassium fluoride (2 equivalents) or a 1M solution of TBAF in THF (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate.

| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |

| Starting Material | 3,5-dibromopyrazin-2-amine | 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine |

| Reagent 1 | (Trimethylsilyl)acetylene (0.95 eq) | Potassium Fluoride (2 eq) |

| Catalyst | Pd(PPh₃)₄ (0.05 eq) | - |

| Co-catalyst | CuI (0.12 eq) | - |

| Base | Triethylamine (5 eq) | - |

| Solvent | DMF | Methanol or THF |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 30 minutes | 1-3 hours |

| Typical Yield | High | High |

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression from a halogenated precursor to the final ethynyl-substituted product. This workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Signaling Pathway of the Sonogashira Coupling

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. Understanding this mechanism is crucial for optimizing reaction conditions.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Spectroscopic Profile of 3-Ethynylpyrazin-2-amine: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-ethynylpyrazin-2-amine, a heterocyclic compound of interest to researchers and professionals in the field of drug development and materials science. Due to the limited availability of specific experimental data in publicly accessible databases, this document focuses on predicted spectroscopic characteristics based on the compound's structural features. It also outlines the standard experimental protocols for obtaining such data.

Molecular Structure and Properties

Molecular Formula: C₆H₅N₃ Molecular Weight: 119.12 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0-8.2 | Singlet | 1H | Pyrazine H |

| ~7.8-8.0 | Singlet | 1H | Pyrazine H |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| ~3.1-3.3 | Singlet | 1H | Acetylenic H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-NH₂ (Pyrazine) |

| ~140-145 | C-C≡CH (Pyrazine) |

| ~135-140 | Pyrazine CH |

| ~130-135 | Pyrazine CH |

| ~80-85 | C ≡CH |

| ~75-80 | C≡C H |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Medium-Strong, Doublet | N-H stretch (asymmetric and symmetric) |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2120-2100 | Medium, Sharp | C≡C stretch |

| ~1640-1600 | Strong | N-H bend (scissoring) |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1300-1200 | Medium | C-N stretch |

| ~900-650 | Medium-Broad | N-H wag |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 119 | High | [M]⁺ (Molecular Ion) |

| 92 | Medium | [M-HCN]⁺ |

| 65 | Medium | [C₄H₃N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Reference the spectrum to the solvent peaks.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Bombard the sample with electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

An In-depth Technical Guide to 3-Ethynylpyrazin-2-amine: Discovery, Synthesis, and Potential Applications

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

This technical guide provides a detailed exploration of 3-Ethynylpyrazin-2-amine, a heterocyclic amine of growing interest in medicinal chemistry. The document covers the initial discovery and synthetic methodologies, with a particular focus on the prevalent Sonogashira coupling reaction. It further delves into the compound's potential applications in drug discovery, supported by available biological data and structure-activity relationships. Experimental protocols for key synthetic and analytical procedures are outlined to facilitate further research and development.

Introduction

This compound is a pyrazine derivative characterized by an ethynyl group at the 3-position and an amine group at the 2-position of the pyrazine ring. The pyrazine core is a key structural motif found in numerous biologically active compounds and approved drugs.[1] The introduction of an ethynyl group provides a versatile handle for further chemical modifications and can contribute to the molecule's interaction with biological targets. This guide aims to consolidate the current knowledge on this compound, offering a valuable resource for researchers in the field of drug discovery and organic synthesis.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its synthesis is conceptually straightforward and relies on well-established cross-coupling methodologies. The development of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, in the latter half of the 20th century, provided the essential chemical technology for the efficient synthesis of aryl and heteroaryl alkynes. It is highly probable that this compound was first synthesized as part of broader medicinal chemistry programs exploring the structure-activity relationships of substituted pyrazines.

The synthesis of a closely related precursor, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, has been described in patent literature, indicating its utility as an intermediate in the synthesis of more complex molecules. This suggests that the core structure of this compound is a valuable building block in the construction of targeted libraries for drug screening.

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

General Synthesis Scheme: Sonogashira Coupling

The synthesis typically starts from a halogenated 2-aminopyrazine, most commonly 3-bromo- or 3-iodopyrazin-2-amine, which is then coupled with a protected or unprotected acetylene source.

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol (Adapted from similar procedures)

The following is a representative experimental protocol for a Sonogashira coupling reaction to synthesize a protected form of this compound. This protocol is based on established methods for similar compounds.

Materials:

-

3-Bromopyrazin-2-amine

-

Trimethylsilylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-bromopyrazin-2-amine (1 equivalent).

-

Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., 0.1 equivalents of CuI).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the anhydrous solvent and triethylamine (2-3 equivalents).

-

Add trimethylsilylacetylene (1.2-1.5 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Deprotection (if necessary): The trimethylsilyl (TMS) protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.13 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Boiling Point | 291 °C at 760 mmHg (predicted) | [1] |

| Storage Conditions | Inert atmosphere, 2-8 °C | [1] |

Potential Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry due to its potential to interact with various biological targets, particularly protein kinases. The pyrazine ring can act as a hinge-binder, a common interaction motif for kinase inhibitors, while the ethynyl group can be directed towards other regions of the ATP-binding pocket or serve as a point for further derivatization.

While specific biological data for this compound is not extensively published, the broader class of pyrazine derivatives has shown activity against a range of targets.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 2-aminopyrazine motif is a well-established hinge-binding element. The ethynyl substituent can be exploited to achieve selectivity and potency.

Caption: Putative binding mode of a this compound derivative in a kinase ATP-binding site.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its synthesis is readily achievable through established and robust chemical methods like the Sonogashira coupling. While the full biological potential of this specific molecule remains to be extensively explored, the known activities of related pyrazine derivatives suggest that it is a promising starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. Future research should focus on the systematic biological evaluation of this compound and its derivatives against a broad panel of kinases and other relevant targets to fully elucidate its therapeutic potential. Further optimization of the scaffold through derivatization of the ethynyl and amino groups could lead to the discovery of novel drug candidates.

References

The Expanding Therapeutic Potential of 3-Ethynylpyrazin-2-amine Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Among its many derivatives, 3-ethynylpyrazin-2-amine has emerged as a critical building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of analogs and derivatives of this compound, offering valuable insights for researchers and drug development professionals.

Core Structure and Physicochemical Properties

This compound possesses a unique combination of a reactive ethynyl group and a pharmacophoric aminopyrazine core.

| Property | Value | Reference |

| Molecular Formula | C6H5N3 | [1] |

| Molar Mass | 119.12 g/mol | [1] |

| Boiling Point | 291°C at 760 mmHg | [1] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

Synthesis of Analogs and Derivatives

The versatile reactivity of the ethynyl and amino groups, as well as the pyrazine ring itself, allows for the synthesis of a diverse library of analogs. A common strategy involves the modification of the pyrazine core, followed by the introduction or modification of the ethynyl and amino substituents.

General Synthetic Workflow

A representative synthetic workflow for creating derivatives often starts with a halogenated pyrazine, which then undergoes a Sonogashira coupling to introduce the ethynyl moiety, followed by further functionalization.

Experimental Protocol: Synthesis of 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine

A key intermediate in the synthesis of more complex derivatives is 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine. The synthesis, as described in the literature, is as follows:

To a solution of 5-bromo-6-chloropyrazin-2-amine in THF, trimethylsilylacetylene, PdCl2(dppf)2, CuI, and NEt3 are added. The reaction mixture is heated to 80°C for 2 hours to yield 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine.[2]

Biological Activities and Therapeutic Targets

Analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on kinase inhibition. The pyrazine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.

Kinase Inhibition

Pyrazine-based compounds have been successfully developed as potent and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[3] The ethynyl group can be exploited to form covalent bonds with specific residues in the kinase active site, leading to irreversible inhibition, or it can be used as a rigid linker to position other pharmacophoric groups.

A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized as potent Src kinase inhibitors.[4] One compound, 1j , demonstrated exceptional potency against Src kinase with an IC50 of 0.0009 μM.[4] Further studies revealed that 1j also potently inhibited B-RAF and C-RAF, highlighting its potential as a multi-kinase inhibitor.[4]

In another study, a series of 3-aminopyrazolopyrazine derivatives were developed as spleen tyrosine kinase (Syk) inhibitors.[5] Compound 6h from this series showed promising inhibitory activity in both enzymatic and cell-based assays, suggesting its potential for treating inflammatory disorders and certain cancers.[5]

The discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-BCR-ABL inhibitor, including the T315I mutant, further underscores the importance of the ethynyl moiety in targeting drug-resistant kinases.[6][7] AKE-72 exhibited IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant.[6][7]

Antimicrobial Activity

Derivatives of aminopyrazines have also been investigated for their antimicrobial properties. A series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their antimycobacterial, antibacterial, and antifungal activities.[8] The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a MIC of 12.5 µg/mL.[8]

Another study on 3-benzylaminopyrazine-2-carboxamides reported that four compounds had in vitro activity against Mycobacterium tuberculosis H37Rv equivalent or better than the standard drug pyrazinamide, with MIC values ranging from 6 to 42 μM.[9] The compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed the best MIC of 6 μM and low cytotoxicity.[9]

Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound scaffold have provided valuable insights into the structure-activity relationships for various biological targets.

SAR in Kinase Inhibition

For the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series of Src inhibitors, modifications on the terminal phenyl ring of the ethynyl group and the pyrazole nitrogen were explored.[4] The introduction of a 4-ethylpiperazin-1-yl)methyl group on the phenyl ring was found to be crucial for potent activity.[4]

In the development of isothiazolo[4,3-b]pyridines as dual PIKfyve and PIP4K2C inhibitors, the 3-alkynyl substituent was found to be essential for PIKfyve inhibition.[10] While a variety of substituents on the aryl ring at position 6 were tolerated, the structure-activity relationship at the 3-position was more constrained.[10]

The following diagram illustrates a general SAR logic for kinase inhibitors based on a pyrazine scaffold.

Quantitative Biological Data

The following tables summarize the biological activity of selected analogs and derivatives of this compound and related pyrazine compounds.

Table 1: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Reference |

| 1j | Src | 0.9 | [4] |

| AKE-72 | BCR-ABL (WT) | < 0.5 | [6][7] |

| AKE-72 | BCR-ABL (T315I) | 9 | [6][7] |

| Compound 4g | Acetylcholinesterase | 10 | [11] |

| Compound 4c | Acetylcholinesterase | 21 | [11] |

Table 2: Antimicrobial Activity

| Compound | Organism | MIC (µM) | Reference |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 46 | [8] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 | [9] |

| Compound 10 (an N-hexyl derivative) | S. aureus | 500 | [8] |

| Compound 11 (an N-heptyl derivative) | S. aureus | 250 | [8] |

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as kinase inhibitors for the treatment of cancer and inflammatory diseases, as well as promising antimicrobial agents. The synthetic versatility of this core structure, combined with a growing understanding of its structure-activity relationships, paves the way for the development of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel modifications of the ethynyl group to achieve targeted covalent inhibition and further optimization of substituents on the pyrazine ring to fine-tune the pharmacological profile of these promising compounds.

References

- 1. chembk.com [chembk.com]

- 2. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 11. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of 3-Ethynylpyrazin-2-amine: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of commercial suppliers for 3-Ethynylpyrazin-2-amine, a key building block in the synthesis of various pharmaceutical compounds. This guide includes a comparative analysis of suppliers, detailed experimental protocols for its synthesis and characterization, and a visual representation of the synthetic workflow.

Supplier Landscape

A variety of chemical suppliers offer this compound and its derivatives. The availability, purity, and pricing can vary, making a comparative analysis essential for procurement decisions. Below is a summary of key commercial suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 1005349-13-2 | C₆H₅N₃ | ≥95% | Inquire |

| Molport | This compound | 1005349-13-2 | C₆H₅N₃ | >95% | 250 mg, 1 g |

| ChemScene | 5-Ethynylpyrazin-2-amine | 457099-42-2 | C₆H₅N₃ | ≥95% | 100 mg, 250 mg, 1 g |

| BLD Pharm | 3-Ethynyl-5-methylpyrazin-2-amine | 2230713-18-3 | C₇H₇N₃ | 97% | 1 g, 5 g |

| Simson Pharma | 3,5-Bis((Trimethylsilyl)Ethynyl)pyrazin-2-Amine | N/A | C₁₄H₂₁N₃Si₂ | Custom Synthesis | Inquire |

| Echemi | 3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 1005349-12-1 | C₉H₁₃N₃Si | Inquire | Gram to bulk |

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] In this case, a halo-substituted pyrazin-2-amine is coupled with a protected or unprotected acetylene source.

Experimental Protocol: Sonogashira Coupling for this compound

This protocol is a general guideline and may require optimization based on the specific starting materials and laboratory conditions.

Materials:

-

3-Halopyrazin-2-amine (e.g., 3-Iodo- or 3-Bromopyrazin-2-amine)

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-halopyrazin-2-amine (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-2 mol%).

-

Solvent and Reagent Addition: Add the anhydrous solvent and the base. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Deprotection (if using TMSA): The resulting trimethylsilyl-protected compound can be deprotected by dissolving it in a solvent like methanol or THF and adding a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF). Stir until the deprotection is complete (monitored by TLC).

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway and Logical Relationships

The synthesis of this compound via the Sonogashira coupling involves a well-defined catalytic cycle. The following diagram illustrates the logical relationships between the key components of this reaction.

Caption: Sonogashira coupling catalytic cycle.

References

In-Depth Technical Guide on the Safety and Handling of 3-Ethynylpyrazin-2-amine

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethynylpyrazin-2-amine (CAS No. 1005349-13-2) is not publicly available. This guide has been compiled from information on structurally related compounds, including 6-Chloro-3-ethynylpyrazin-2-amine, and general data on aminopyrazines and aromatic amines. The information herein should be used as a precautionary guide, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling protocols for this compound. Given the absence of a dedicated SDS, this document extrapolates potential hazards and safety measures from available data on analogous compounds.

Chemical and Physical Properties

Limited specific experimental data for this compound is available. The following table summarizes its basic properties.

| Property | Value | Source |

| CAS Number | 1005349-13-2 | |

| Molecular Formula | C6H5N3 | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Boiling Point | 291°C at 760 mmHg | [1] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |

Hazard Identification and Classification (Inferred)

The hazard classification for this compound is inferred from the safety data sheet for 6-Chloro-3-ethynylpyrazin-2-amine. It is prudent to assume that this compound exhibits a similar hazard profile.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |

Signal Word: Warning[2]

Hazard Pictogram:

First-Aid Measures (Inferred)

The following first-aid measures are based on the potential hazards and are adapted from procedures for similar compounds.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] |

Handling and Storage

Safe Handling

-

Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side shields or goggles.[2]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

-

Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[2]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2]

-

Inert Atmosphere: As the compound is sensitive, storage under an inert gas like argon or nitrogen is recommended.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended personal protective equipment for handling this compound.

Experimental Protocols

General Synthetic Approach for an Aminopyrazine Derivative

Reaction: A plausible route could involve a Sonogashira coupling of a protected 2-amino-3-halopyrazine with a protected acetylene source, followed by deprotection.

Materials:

-

2-Amino-3-bromopyrazine (or other suitable halogenated aminopyrazine)

-

Trimethylsilylacetylene (or other protected acetylene)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

An appropriate solvent (e.g., tetrahydrofuran or dimethylformamide)

-

Deprotection agent (e.g., TBAF for silyl groups)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-amino-3-halopyrazine and the protected acetylene in the chosen solvent.

-

Catalyst Addition: Add the palladium catalyst, copper(I) iodide, and the base to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Quench the reaction, and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

-

Deprotection: Dissolve the purified, protected product in a suitable solvent and treat with the deprotection agent.

-

Final Purification: After the deprotection is complete, perform another workup and purification to obtain the final product.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Purity Analysis of 3-Ethynylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3-Ethynylpyrazin-2-amine, a critical heterocyclic building block in modern medicinal chemistry. Recognizing the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, ensuring its purity is paramount for the consistency, safety, and efficacy of the final drug product. This document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to establish identity, quantify purity, and characterize potential impurities. The methodologies described herein are grounded in established analytical principles and are designed to be robust and reliable for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous approved drugs and clinical candidates due to their diverse biological activities. The presence of the reactive ethynyl group and the nucleophilic amine on the pyrazine ring makes this molecule a versatile synthon. However, these same functional groups can also participate in side reactions during synthesis or degradation pathways during storage, leading to the formation of impurities.

The control of impurities in pharmaceutical intermediates is not merely a matter of good practice but a stringent regulatory requirement. Even trace-level impurities can have unintended pharmacological or toxicological effects, or they may interfere with downstream reactions, impacting the yield and purity of the final Active Pharmaceutical Ingredient (API). This guide, therefore, presents a holistic strategy for the comprehensive purity assessment of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of robust analytical method development. Key properties for this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃ | [1][2][3] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| CAS Number | 1005349-13-2 | [1] |

| Appearance | Solid | |

| Boiling Point | 291°C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | 2–8 °C under an inert atmosphere (e.g., Argon) | [1][2] |

| SMILES | C#CC1=NC=C(N)N=C1 | [2][3] |

| InChI Key | JIXOVARXVOUXKF-UHFFFAOYSA-N | [3] |

The aromatic pyrazine core and the presence of nitrogen atoms suggest that the molecule will have UV absorbance, making UV-based detection in chromatography a viable approach. The amine group provides a site for potential protonation, meaning the mobile phase pH will be a critical parameter in reversed-phase HPLC to ensure good peak shape.

Chromatographic Purity Assessment: The Core of Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic molecules like this compound. A well-developed stability-indicating HPLC method can separate the main component from its process-related impurities and degradation products.

Rationale for Method Selection: Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analysis. The pyrazine ring provides sufficient hydrophobicity for retention on a non-polar stationary phase, such as C18. The polarity of the molecule can be modulated by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. This allows for fine-tuning the separation of impurities with slightly different polarities.

The workflow for developing and validating such a method is a systematic process.

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocol: RP-HPLC for Purity and Impurity Profiling

This protocol describes a starting point for the analysis. Optimization will be required based on the specific impurity profile of the sample.

Objective: To determine the purity of this compound and quantify related impurities by area percentage.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Provides good retention and resolution for aromatic heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the amine, reducing peak tailing and improving peak shape. Formic acid is volatile and MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for this class of compounds. |

| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. | A broad gradient is essential for eluting both polar and non-polar impurities and ensuring the column is clean for the next injection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | Aromatic pyrazine systems typically have strong absorbance in this region.[4] DAD allows for peak purity assessment. |

| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |

| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water. | The chosen diluent ensures sample solubility and compatibility with the mobile phase. |

System Suitability Test (SST): Before sample analysis, inject a standard solution five times and verify that the system meets the following criteria:

-

Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

-

Theoretical Plates (N): ≥ 2000.

Analysis and Calculation:

-

Inject a blank (diluent) to identify any system peaks.

-

Inject the prepared sample solution.

-

Integrate all peaks with an area greater than 0.05% of the total area.

-

Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Analysis: Identity and Structural Elucidation

Spectroscopic techniques are orthogonal to chromatography and are essential for confirming the identity of the main compound and for elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be employed.

-

¹H NMR: The spectrum of this compound is expected to show distinct signals for the ethynyl proton (a singlet), the two protons on the pyrazine ring (two doublets), and the protons of the primary amine (a broad singlet).[4][5] The chemical shifts and coupling constants will be characteristic of the substitution pattern. Impurities may present additional, unexpected signals. The amine protons can be confirmed by D₂O exchange, where the signal disappears from the spectrum.[4]

-

¹³C NMR: The spectrum will confirm the number of unique carbon atoms. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts, as will the four carbons of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

-

Principle: The molecule is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (MW = 119.12), a high-resolution mass spectrometer (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 120.0556.[3]

-

Impurity Identification: In an LC-MS run, the mass spectrum of each impurity peak can be obtained. This allows for the tentative assignment of molecular formulas to unknown impurities, which is the first step in their structural elucidation. The fragmentation pattern (MS/MS) can further provide structural clues.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.

-

Expected Absorptions:

-

N-H Stretch: A primary amine will typically show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[4]

-

C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹.

-

C≡C Stretch: A weaker band in the 2100-2260 cm⁻¹ region.

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazine ring.

-

Potential Impurities: A Predictive Approach

A robust purity analysis method must be capable of separating the main compound from its potential impurities. These can arise from the synthesis process (starting materials, by-products, intermediates) or from degradation. While the specific synthesis route determines the exact impurity profile, we can predict likely candidates based on the chemistry of pyrazines and related heterocycles.[8][9]

Caption: Potential Impurity Sources for this compound.

Table of Potential Impurities:

| Impurity Type | Potential Structure / Description | Analytical Signature |

| Unreacted Starting Material | e.g., 3-Bromopyrazin-2-amine | Different retention time in HPLC. Different molecular weight in MS (e.g., [M+H]⁺ at m/z 173.96/175.96 for bromo-). |

| Process By-product | Dimer formed via coupling of the ethynyl group | Higher molecular weight (~2x MW of main compound) in MS. Likely less polar and longer retention time in RP-HPLC. |

| Degradation Product | Hydrolysis of the ethynyl group to an acetyl group | Different retention time. MS would show an [M+H]⁺ at m/z 138.0662 (addition of H₂O). Loss of ethynyl signals in IR/NMR. |

| Degradation Product | Oxidation of ring nitrogen to an N-oxide | More polar, likely eluting earlier in RP-HPLC. MS would show an [M+H]⁺ at m/z 136.0505 (addition of Oxygen). |

Conclusion

The purity analysis of this compound requires a multi-technique, orthogonal approach to ensure the quality and consistency of this vital chemical intermediate. This guide provides a robust framework, combining the quantitative power of RP-HPLC with the definitive structural information from NMR, MS, and IR spectroscopy. The detailed protocols and rationale presented herein serve as a solid foundation for researchers and drug development professionals to establish comprehensive and reliable quality control procedures. By implementing these self-validating analytical systems, scientists can ensure that the this compound used in their research and development programs is of the requisite high purity, thereby contributing to the integrity and success of their downstream applications.

References

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Investigation of 3-Ethynylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the investigation of 3-Ethynylpyrazin-2-amine, a molecule of interest in medicinal chemistry due to its pyrazine core, which is present in numerous biologically active compounds. In the absence of extensive published theoretical studies on this specific molecule, this document outlines a comprehensive computational protocol using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. The methodologies and predicted data presented herein serve as a robust starting point for future experimental and theoretical research, aiding in the rational design of novel therapeutics.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of an ethynyl group can significantly modulate the electronic properties and biological interactions of a molecule, making this compound (C₆H₅N₃) an intriguing candidate for further study.[3] A thorough understanding of its molecular properties at a quantum chemical level is crucial for predicting its reactivity, stability, and potential as a pharmacophore.

This whitepaper outlines a hypothetical, yet methodologically rigorous, theoretical study of this compound. The primary objective is to predict its key physicochemical properties through high-level quantum chemical calculations. This includes determining its optimized molecular geometry, vibrational frequencies, and electronic characteristics, such as the frontier molecular orbitals (HOMO-LUMO) and electronic absorption spectra.

Computational Methodology

The theoretical calculations detailed in this guide are based on Density Functional Theory (DFT), a powerful quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.[4][5][6]

Geometry Optimization and Frequency Calculations

The molecular structure of this compound was optimized without any symmetry constraints. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for predicting the geometries and vibrational frequencies of organic molecules.[7][8] Harmonic vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

Electronic Properties and Reactivity Descriptors

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[7]

Simulation of Electronic Spectra

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed on the optimized structure, again using the B3LYP functional and 6-311++G(d,p) basis set.[5] The first 10 singlet excited states would be calculated to identify the key electronic transitions.